molecular formula C13H17N3O3 B11780394 Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B11780394
M. Wt: 263.29 g/mol
InChI Key: PKSHJDXWHTZKSO-UHFFFAOYSA-N
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Description

Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization with a urea derivative. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other related compounds.

Biological Activity

Ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Compound Overview

  • Molecular Formula : C₁₃H₁₇N₃O₃
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 1778976-56-9

The compound features a pyrazolo ring fused to a pyrimidine ring, characterized by a tert-butyl group at the 7-position and an ethyl ester at the 2-position. This unique arrangement contributes significantly to its chemical properties and potential biological activities.

Synthesis Methods

Ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate can be synthesized through various methods involving reactions of pyrazole derivatives with appropriate carboxylic acids or esters. The synthesis typically involves:

  • Formation of Pyrazole Ring : Using hydrazine derivatives and carbonyl compounds.
  • Cyclization : Introducing the pyrimidine moiety through cyclization reactions.
  • Esterification : Finalizing the structure by esterifying the carboxylic acid group.

Biological Activity

Ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate exhibits significant biological activities:

  • Anticancer Properties : Studies indicate that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Activity : Some derivatives have shown efficacy against viral infections by interfering with viral replication processes.
  • Anti-inflammatory Effects : The compound has been linked to reduced inflammation markers in various preclinical models.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUniqueness
Methyl 7-(tert-butyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylateMethyl group instead of ethylAnticancer propertiesDifferent methyl substitution affects solubility
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylateLacks tert-butyl groupAntiviral activitySimpler structure leading to different reactivity
Ethyl 6-(tert-butyl)-pyrazolo[1,5-b]pyrimidine-4-carboxylic acidDifferent position of carboxylic acidAnti-inflammatory effectsVariation in carboxylic acid position alters activity

This table illustrates how structural variations can significantly influence both the chemical properties and biological activities of similar compounds.

Case Studies and Research Findings

Research has highlighted various case studies demonstrating the biological efficacy of ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate:

  • Anticancer Studies : A study published in Chemistry & Biology reported that this compound exhibited potent activity against breast cancer cell lines by inducing apoptosis via mitochondrial pathways .
  • Antiviral Activity : Research indicated that derivatives showed promising results against influenza virus strains by inhibiting viral RNA synthesis .
  • Anti-inflammatory Mechanism : In vivo studies demonstrated that the compound reduced inflammatory cytokines in models of rheumatoid arthritis .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 7-tert-butyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-5-19-12(18)8-6-10-14-11(17)7-9(13(2,3)4)16(10)15-8/h6-7H,5H2,1-4H3,(H,14,17)

InChI Key

PKSHJDXWHTZKSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=O)NC2=C1)C(C)(C)C

Origin of Product

United States

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